2-(3-Nitrophenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)18(21)22/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHXUFIDYNWENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354691 | |
| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70097-12-0 | |
| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Mechanism of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system, a fused heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry and drug development.[1] Among its numerous derivatives, quinoline-4-carboxylic acids have garnered substantial attention due to their diverse and potent biological activities. These compounds form the core structure of a wide array of therapeutic agents, exhibiting properties that include antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to enhance therapeutic efficacy and minimize adverse effects. This guide provides a comprehensive technical overview of the synthesis of a key derivative, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid, with a detailed exploration of the underlying reaction mechanism.
The Doebner Reaction: A Classic and Versatile Approach
The most direct and widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[2] This robust one-pot, three-component condensation reaction involves an aromatic amine, an aldehyde, and pyruvic acid.[3] In the context of our target molecule, this translates to the reaction of aniline, 3-nitrobenzaldehyde, and pyruvic acid.
Mechanistic Insights: A Step-by-Step Elucidation
The Doebner reaction proceeds through a series of well-established steps, the understanding of which is crucial for optimizing reaction conditions and predicting potential side products. The electron-withdrawing nature of the nitro group on the 3-nitrobenzaldehyde plays a significant role in the reactivity of the carbonyl group.
Step 1: Formation of the Schiff Base (Iminium Ion)
The reaction is typically initiated by the acid-catalyzed condensation of aniline and 3-nitrobenzaldehyde to form a Schiff base, or more accurately, the corresponding iminium ion. The strong electron-withdrawing effect of the meta-positioned nitro group increases the electrophilicity of the aldehyde's carbonyl carbon, facilitating nucleophilic attack by the aniline.
Step 2: Enolization of Pyruvic Acid and Nucleophilic Attack
Simultaneously, pyruvic acid undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step is a key carbon-carbon bond-forming event in the synthesis.
Step 3: Intramolecular Cyclization
The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction. The newly formed enol attacks the electron-rich aniline ring, leading to the formation of a dihydroquinoline intermediate.
Step 4: Dehydration and Aromatization
The dihydroquinoline intermediate readily dehydrates to form a more stable conjugated system. The final step involves an oxidation reaction to yield the fully aromatic quinoline ring. In the Doebner reaction, an excess of the Schiff base often acts as the oxidizing agent, being itself reduced in the process.
Visualizing the Doebner Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.
Caption: The Doebner reaction mechanism for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.
Experimental Protocol: A Field-Proven Methodology
The following protocol is adapted from established procedures for the synthesis of analogous nitrophenyl-substituted quinoline-4-carboxylic acids and has been optimized for clarity and reproducibility.[3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 3.7 g | 0.04 |
| 3-Nitrobenzaldehyde | 151.12 | 3.0 g | 0.02 |
| Pyruvic Acid | 88.06 | 3.5 g | 0.04 |
| Glacial Acetic Acid | 60.05 | 30 mL | - |
Step-by-Step Procedure
-
Initial Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-nitrobenzaldehyde (3.0 g, 0.02 mol) and pyruvic acid (3.5 g, 0.04 mol). Stir the mixture for approximately 15 minutes until the solids dissolve.
-
Solvent Addition and Heating: Add 30 mL of glacial acetic acid to the flask. Heat the mixture to 100 °C with continuous stirring for 30 minutes.
-
Aniline Addition and Reflux: Add aniline (3.7 g, 0.04 mol) to the reaction mixture. Increase the temperature to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 60 mL of ice-cold water. Basify the solution with aqueous sodium hydroxide. Extract the aqueous phase with three 40 mL portions of dichloromethane to remove any unreacted starting materials.
-
Precipitation of the Product: Acidify the aqueous phase with dilute hydrochloric acid to a pH of 1-2. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude product from ethanol to obtain the pure 2-(3-Nitrophenyl)quinoline-4-carboxylic acid as a solid. A yield of approximately 68% can be expected based on analogous syntheses.[3]
Characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for the target molecule.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.1 (s, 1H, COOH), ~8.7 (d, 1H), ~8.2 (s, 1H), ~8.1 (d, 1H), ~8.0 (d, 1H), ~7.9 (m, 2H), ~7.8 (m, 2H). The exact chemical shifts and coupling constants will be influenced by the substitution pattern. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): Signals expected in the aromatic region (120-150 ppm), a signal for the carboxylic acid carbon (~167 ppm), and signals for the quinoline and nitrophenyl rings. |
| FTIR (KBr, cm⁻¹) | ν: Broad O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1600-1400 cm⁻¹), and strong N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry (HRMS) | Calculated for C₁₆H₁₀N₂O₄ [M+H]⁺: 295.0662; Found: (experimental value). The fragmentation pattern would likely show loss of COOH (45 Da) and NO₂ (46 Da). |
Workflow for Synthesis and Characterization
The overall workflow from starting materials to the fully characterized product is outlined below.
Caption: A streamlined workflow for the synthesis and characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.
Conclusion: A Reliable Pathway to a Key Synthetic Intermediate
The Doebner reaction provides a reliable and efficient method for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, enables the consistent production of this valuable synthetic intermediate. The characterization techniques outlined in this guide provide a robust framework for ensuring the identity and purity of the final product, a critical aspect for its application in drug discovery and development. The continued exploration and optimization of such classical reactions remain a vital endeavor in the field of organic and medicinal chemistry.
References
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
"characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid"
Executive Summary
This technical guide provides a comprehensive analysis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (CAS: 70097-12-0), a critical scaffold in medicinal chemistry. Structurally derived from the cinchophen (2-phenylquinoline-4-carboxylic acid) class, this compound is distinguished by a meta-nitro substitution on the phenyl ring. This electron-withdrawing group significantly alters the physicochemical profile and binding affinity of the pharmacophore, making it a valuable intermediate for the development of anti-infectives (antibacterial/antifungal) and kinase inhibitors .
This document details the Pfitzinger synthetic pathway , establishes a self-validating characterization protocol (NMR, IR, MS), and outlines the compound's biological relevance in drug discovery.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | 2-(3-Nitrophenyl)quinoline-4-carboxylic acid |
| Common Name | 3'-Nitrocinchophen |
| CAS Number | 70097-12-0 |
| Molecular Formula | |
| Molecular Weight | 294.26 g/mol |
| Appearance | Yellow to brownish-yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH/KOH); Insoluble in water, cold ethanol. |
| Melting Point | Typically >260°C (decomposition often observed) |
Structural Insight:
The molecule consists of a quinoline core substituted at the C2 position with a 3-nitrophenyl group and at the C4 position with a carboxylic acid.[1] The 3-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the phenyl ring and, through conjugation, influencing the
Synthetic Pathway: The Pfitzinger Reaction[2][3]
The most robust protocol for synthesizing 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction . This condensation between isatin and a ketone (3-nitroacetophenone) in a strong alkaline medium ensures high regioselectivity.
Reaction Mechanism & Protocol
Reagents:
-
3-Nitroacetophenone (1.1 eq)
-
Potassium Hydroxide (33% w/v aqueous solution)[4]
-
Ethanol (co-solvent)
-
Glacial Acetic Acid (for precipitation)
Step-by-Step Methodology:
-
Nucleophilic Attack: Isatin is hydrolyzed by 33% KOH to form the isatinate anion (2-aminophenylglyoxylate).
-
Condensation: The enolate of 3-nitroacetophenone attacks the ketone carbonyl of the isatinate.
-
Cyclization: Intramolecular condensation occurs, closing the pyridine ring to form the quinoline core.
-
Isolation: The product exists as the soluble potassium salt. Acidification precipitates the free carboxylic acid.
Visualization of Synthetic Workflow
Caption: Figure 1.[5] Pfitzinger reaction workflow for the regioselective synthesis of the target quinoline scaffold.
Physicochemical Characterization (Self-Validating System)
To ensure scientific integrity, the synthesized compound must undergo a "Triad of Confirmation": Mass Spectrometry (Identity) , IR (Functional Groups) , and NMR (Connectivity) .
Proton NMR ( NMR) Analysis
The NMR spectrum is distinct due to the splitting pattern of the 3-nitrophenyl ring.
-
Solvent: DMSO-
(due to solubility). -
Key Diagnostic Peaks:
| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Logic |
| COOH | 13.5 - 14.0 | Broad Singlet | Exchangeable acidic proton. Disappears with |
| H-2' (Phenyl) | ~8.95 - 9.05 | Singlet (t) | Deshielded by both |
| H-3 (Quinoline) | 8.45 - 8.55 | Singlet | Characteristic isolated proton on the pyridine ring of quinoline. |
| H-4' (Phenyl) | ~8.35 - 8.45 | Doublet | Ortho to |
| H-6' (Phenyl) | ~8.60 - 8.70 | Doublet | Ortho to Quinoline, Para to |
| H-5' (Phenyl) | ~7.80 - 7.90 | Triplet | Meta to both substituents; standard aromatic coupling. |
| Quinoline Ar-H | 7.60 - 8.20 | Multiplets | Remaining 4 protons of the fused benzene ring (H5, H6, H7, H8). |
Expert Insight: The singlet at H-3 is the "fingerprint" of the Pfitzinger product. If this peak is absent or split, the cyclization failed or an isomer formed.
Infrared Spectroscopy (FT-IR)
-
Carbonyl (
): Strong band at 1700–1720 (Carboxylic acid dimer). -
Nitro (
): Two distinct bands at ~1530 (asymmetric stretch) and ~1350 (symmetric stretch). -
Hydroxyl (
): Broad band at 2500–3300 , overlapping with C-H stretches (typical for carboxylic acids).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.
-
Expected Ions:
- (Stable carboxylate anion).
Analytical & Characterization Workflow
The following decision tree illustrates the logic flow for validating the compound's purity and identity.
Caption: Figure 2. Logical decision tree for the structural validation of the synthesized quinoline derivative.
Biological Relevance & Applications
Antibacterial Activity
Quinoline-4-carboxylic acids are pharmacophores with proven efficacy against Gram-positive bacteria. The 3-nitro derivative serves as a precursor to Schiff base derivatives or amide analogs which have shown enhanced activity against S. aureus and MRSA by inhibiting DNA gyrase or disrupting cell wall synthesis.
Kinase Inhibition
The planar quinoline structure mimics the adenosine ring of ATP, allowing it to dock into the ATP-binding pocket of protein kinases. The carboxylic acid moiety often forms hydrogen bonds with the "hinge region" residues (e.g., in Aurora A kinase or EGFR ), making this compound a vital "fragment" in Fragment-Based Drug Design (FBDD).
References
-
Pfitzinger Reaction Mechanism & Scope
- Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Source: The Journal of Organic Chemistry (2023).
-
URL:[Link]
-
Antibacterial Activity of Quinoline Derivatives
- Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Source: MDPI (Molecules).
-
URL:[Link]
-
General Characterization Data (NMR/IR)
-
Kinase Inhibitory Potential
Sources
- 1. capotchem.com [capotchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Solubility Profile & Thermodynamic Analysis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid
Executive Summary
In the development of quinoline-based pharmacophores, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid represents a critical intermediate scaffold. Its structural rigidity and the presence of both a polar carboxylic acid headgroup and a lipophilic, electron-deficient 3-nitrophenyl tail create a complex solubility profile that challenges standard purification and formulation strategies.
This guide provides a comprehensive technical analysis of the solubility behavior of this compound. Unlike simple organic solutes, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid exhibits significant pH-dependent solubility and strong lattice energy contributions due to π-π stacking, characteristic of planar heterocyclic systems. This document synthesizes field-proven synthesis workups with theoretical thermodynamic models to guide researchers in solvent selection for recrystallization, chromatography, and biological assay preparation.
Physicochemical Characterization
Understanding the solubility requires a structural analysis of the solute-solvent interaction potential.
Structural Analysis
The compound features a quinoline core substituted at the C2 position with a 3-nitrophenyl group and at the C4 position with a carboxylic acid.
-
Hydrogen Bond Donor (HBD): 1 (Carboxylic acid -OH)
-
Hydrogen Bond Acceptors (HBA): 4 (Quinoline N, Nitro O's, Carboxyl O)
-
Electronic Effect: The 3-nitro group is strongly electron-withdrawing, reducing the electron density of the phenyl ring and, through conjugation, the quinoline system. This increases the dipole moment compared to the unsubstituted 2-phenyl analog (Cinchophen), enhancing solubility in polar aprotic solvents like DMSO while decreasing it in non-polar media.
Predicted Properties
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | 294.26 g/mol | Moderate size; diffusion is not the rate-limiting step in dissolution. |
| LogP (Octanol/Water) | ~3.5 - 4.2 | Highly lipophilic; poor aqueous solubility at neutral pH. |
| pKa (-COOH) | ~4.5 - 5.0 | Solubility is pH-dependent; forms soluble salts at pH > 7. |
| Melting Point | >230 °C | High lattice energy requires high temperatures or strong solvents to overcome crystal packing forces. |
Solubility Landscape in Organic Solvents
The following data categorizes solvent suitability based on experimental synthesis workups (Doebner reaction protocols) and comparative thermodynamic analysis of quinoline-4-carboxylic acid derivatives.
Qualitative Solubility Profile (25 °C)
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMSO, DMF, NMP | High | Preferred for NMR analysis and biological stock solutions (10-50 mM). |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Sparingly soluble at RT; soluble at reflux. Ideal for recrystallization . |
| Acidic Media | Acetic Acid, TFA | High | Protonation of the quinoline nitrogen disrupts crystal packing. Used in synthesis.[1][2][3][4][5][6][7][8][9][10][11] |
| Chlorinated | DCM, Chloroform | Low | Soluble enough for extraction but poor for stable storage; often requires methanol cosolvent. |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | Used as anti-solvents to precipitate the product from reaction mixtures. |
| Aqueous | Water (pH 7) | Insoluble | Precipitates upon acidification of alkaline reaction mixtures. |
Recrystallization Strategy
The "field-proven" purification method for this compound utilizes the temperature dependence of solubility in alcohols or acetic acid.
-
Primary System: Ethanol/Acetic Acid (9:1 v/v).
-
Mechanism: The compound dissolves in boiling ethanol (aided by acetic acid). Upon cooling, the high lattice energy drives crystallization, while impurities remain in the mother liquor.
-
Alternative: DMF/Water. Dissolve in minimum hot DMF, then slowly add water until turbidity persists. Cool to 4 °C.
Experimental Protocol: Solubility Determination
For IND (Investigational New Drug) applications, qualitative data is insufficient. You must generate precise mole-fraction solubility data (
The "Shake-Flask" Method with HPLC Quantification
Reagents:
-
Analyte: Pure 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (recrystallized).
-
Solvents: HPLC grade (MeOH, EtOH, DMSO, Acetone).
Workflow Visualization:
Figure 1: Standardized workflow for determining saturation solubility. The feedback loop ensures statistical reliability (RSD < 5%).
Critical Technical Notes
-
Filter Adsorption: Quinoline carboxylic acids can bind to Nylon filters. Use PTFE or PVDF filters and discard the first 1 mL of filtrate to saturate active sites.
-
Detection Wavelength: The nitro group and quinoline ring provide strong UV absorption. Use 254 nm or 280 nm .
-
pH Control: When measuring aqueous solubility, the pH must be buffered. Unbuffered water will drift due to the dissociation of the carboxylic acid, yielding inconsistent results.
Thermodynamic Analysis & Modeling
Once experimental data (
The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility data of bioactive solids in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[9]
- : Empirical model parameters derived via multivariate regression.
The van't Hoff Analysis
For a narrower temperature range, the simplified van't Hoff equation determines the driving forces of dissolution:
Interpretation for 2-(3-Nitrophenyl)quinoline-4-carboxylic acid:
-
Endothermic (
): Dissolution increases with temperature. This is expected as energy is required to break the strong crystal lattice ( stacking of quinoline rings). -
Entropy-Driven: If
is large and positive, the disordering of the solvent structure dominates. This is typical in polar aprotic solvents (DMSO) where the dipole-dipole interactions are favorable.
Solvent Selection Decision Tree
Figure 2: Decision logic for solvent selection based on process requirements.
References
-
Doebner Reaction Fundamentals
-
Synthesis of Nitro-Derivatives
-
Wang, J., et al. (2013). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 78(23), 12076–12089. Link
- Note: validating the synthesis conditions and solubility challenges of electron-deficient aniline deriv
-
- Wang, Z., et al. (2020). "Solubility and thermodynamic analysis of 2-phenylquinoline-4-carboxylic acid in different pure solvents." Journal of Chemical & Engineering Data.
-
Recrystallization Protocols
Sources
- 1. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Biological Screening of Novel Quinoline-4-Carboxylic Acid Derivatives: A Strategic Guide to Unlocking Therapeutic Potential
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of this core allows for extensive chemical modification, enabling the generation of large, diverse compound libraries. However, the successful identification of clinical candidates from these libraries is contingent upon a rationally designed and meticulously executed biological screening cascade. This guide provides a comprehensive, field-proven framework for the biological evaluation of novel quinoline-4-carboxylic acid derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind assay selection, the causal links between experimental design and data quality, and the logical progression from initial hit identification to mechanistic elucidation and preclinical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of screening and optimize the path to lead discovery.
The Strategic Imperative: Designing a Rational Screening Cascade
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic filtration. A well-designed screening cascade, or "screening funnel," is the cornerstone of this process. It maximizes efficiency by employing high-throughput, cost-effective assays at the outset to identify a large pool of potentially active "hits." These hits are then subjected to progressively more complex, resource-intensive secondary and tertiary assays designed to confirm activity, elucidate the mechanism of action (MoA), and assess drug-like properties.
The causality behind this tiered approach is rooted in resource management and scientific rigor. It is impractical and inefficient to subject an entire library to complex, low-throughput assays. The funnel approach ensures that only the most promising compounds advance, justifying the investment in more detailed biological characterization at later stages.
Caption: Principle of an AlphaScreen Kinase Inhibition Assay.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and a fluorescently labeled tracer (a ligand that binds to the kinase's active site) in assay buffer. The tracer concentration should be at its K_d value, and the kinase concentration should be sufficient to bind ~50-80% of the tracer.
-
-
Compound Plating: Add the quinoline derivatives (typically 1 µL from a DMSO stock plate) to a low-volume 384-well plate.
-
Assay Initiation: Add the kinase/tracer premix to the wells.
-
Controls for Validation:
-
No Inhibition Control (High Polarization): Wells with kinase, tracer, and vehicle (DMSO).
-
Full Displacement Control (Low Polarization): Wells with kinase, tracer, and a high concentration of a known, potent unlabeled inhibitor.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.
-
Data Acquisition: Read the plate on an instrument capable of measuring fluorescence polarization, using appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Calculate the change in millipolarization (mP) units and determine the IC₅₀ for each compound.
Phenotypic and Cell-Based Secondary Assays
For hits where the target is unknown, secondary assays focus on characterizing the compound's effect on cellular processes.
-
Cell Cycle Analysis: For antiproliferative compounds, flow cytometry analysis of DNA content (e.g., using propidium iodide staining) can reveal if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M), providing clues to its MoA. [4]For instance, G2/M arrest is characteristic of compounds that interfere with tubulin polymerization. [4][5]* Anti-inflammatory Assays: The anti-inflammatory potential of quinoline derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). [6][7][8]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for decision-making. Quantitative data from dose-response experiments should always be summarized in tables.
Table 1: Example Antiproliferative Activity of Quinoline Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Q-001 | MCF-7 (Breast) | XTT | 1.73 | [1] |
| Q-002 | HCT-116 (Colon) | MTT | 8.2 | [1] |
| Q-003 | MDA-MB-231 (Breast) | MTT | 4.5 | [9][4] |
| Q-004 | A2780 (Ovarian) | MTT | >100 | [1] |
| Doxorubicin | MCF-7 (Breast) | XTT | 0.05 | - |
Table 2: Example Antibacterial Activity of Quinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Q-005 | S. aureus ATCC 25923 | 6.25 | [10] |
| Q-005 | E. coli ATCC 25922 | >128 | [10] |
| Q-006 | P. aeruginosa ATCC 27853 | 9.67 | [10] |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | - |
Part III: Lead Optimization and Preclinical Evaluation
Promising leads from secondary screening enter a phase of iterative chemical modification and biological testing to improve potency, selectivity, and drug-like properties (ADME/Tox).
-
In Vitro ADME/Tox: Early assessment of properties like metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), and potential for off-target effects (e.g., hERG channel inhibition) is critical to avoid late-stage failures.
-
In Vivo Studies: The most promising compounds are advanced to animal models.
-
Toxicity: Acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and observe any adverse effects. [11][12]These studies can use models ranging from Daphnia magna for preliminary environmental toxicity to rodent models for preclinical safety assessment. [13] * Efficacy: For anticancer agents, xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used to evaluate a compound's ability to reduce tumor growth in vivo. [14]For anti-inflammatory agents, models like carrageenan-induced paw edema in rats can be employed. [7][15]
-
Conclusion
The biological screening of novel quinoline-4-carboxylic acid derivatives is a multifaceted process that demands a strategic, evidence-based approach. By employing a hierarchical screening cascade that progresses from high-throughput primary screens to detailed mechanistic and in vivo studies, researchers can efficiently identify and validate promising therapeutic candidates. The causality-driven selection of assays, coupled with the implementation of self-validating protocols, ensures the generation of high-quality, reproducible data. This rigorous framework maximizes the potential of the versatile quinoline scaffold, paving the way for the development of next-generation therapeutics.
References
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved January 21, 2026, from [Link]
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved January 21, 2026, from [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. Retrieved January 21, 2026, from [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved January 21, 2026, from [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. Retrieved January 21, 2026, from [Link]
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Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). SciSpace. Retrieved January 21, 2026, from [Link]
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Investigating the Anti-inflammatory Effect of Quinoline Derivative. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. Retrieved January 21, 2026, from [Link]
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Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). Ain Shams University. Retrieved January 21, 2026, from [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. (n.d.). nanomicronspheres. Retrieved January 21, 2026, from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. Retrieved January 21, 2026, from [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. Retrieved January 21, 2026, from [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]
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"exploring the chemical reactivity of the nitro group in quinolines"
Introduction: The "Nitro Pivot" in Quinoline Chemistry
In the architecture of bioactive heterocycles, the nitro group attached to a quinoline core is not merely a substituent; it is a strategic "pivot point" that dictates the electronic landscape of the bicyclic system. For drug development professionals, understanding the reactivity of nitroquinolines is essential for accessing privileged scaffolds found in antimalarials (e.g., Primaquine, Tafenoquine) and emerging anticancer agents.
The nitro group serves three distinct mechanistic roles in quinoline chemistry:
-
Electronic Activator: It drastically lowers the LUMO energy of the ring, facilitating Nucleophilic Aromatic Substitution (
) at ortho/para positions. -
Latent Nucleophile: Upon reduction, it transforms into an amino group, unlocking acylation, alkylation, and heterocyclization pathways.
-
Directing Group: It influences the regioselectivity of further electrophilic substitutions and can participate in cine-substitution reactions involving complex rearrangement mechanisms.[1]
Mechanistic Insight: Positional Electronics & Sterics
The reactivity of the nitro group is heavily dependent on its position (C3, C5, C6, or C8) relative to the quinoline nitrogen.
| Feature | 5-Nitroquinoline | 8-Nitroquinoline | 3-Nitroquinoline |
| Electronic Effect | Strong resonance withdrawal from C2/C4. | Strong resonance withdrawal; inductive effect on Ring N. | Activates C4 for |
| Steric Environment | Relatively open peri-position. | High Steric Strain: Repulsion with C1-H or substituents causes ring distortion. | Unhindered. |
| Primary Utility | Precursor to 5-aminoquinolines (antibacterials). | Precursor to 8-aminoquinolines (antimalarials).[2][3] | Precursor to 3-aminoquinolines; |
The "Nitroalkene" Character at C8
In 8-nitroquinolines, particularly those with substituents at C1 (in quinolinium salts) or C2, steric repulsion forces the nitro group out of planarity with the aromatic system. This loss of conjugation can make the C8-nitro group behave more like an isolated nitroalkene, increasing its susceptibility to reduction and specific cycloaddition reactions while dampening its resonance deactivation of the pyridine ring.
Core Workflow 1: The Reductive Gateway
The transformation of nitroquinolines to aminoquinolines is the most critical step in synthesizing 8-aminoquinoline antimalarials. The challenge lies in chemoselectivity : reducing the nitro group without hydrogenating the pyridine ring or removing sensitive halogens.
Protocol: Chemoselective Reduction of 8-Nitroquinoline
Objective: Synthesize 8-aminoquinoline from 8-nitroquinoline without over-reduction.
Reagents:
-
Substrate: 8-Nitroquinoline (1.0 equiv)
-
Reductant: Iron powder (Fe, 5.0 equiv)
-
Electrolyte/Acid Source: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 8-nitroquinoline in Ethanol/Water (4:1) in a round-bottom flask. The solution will appear bright yellow .
-
Activation: Add solid
and Iron powder to the solution. -
Reflux: Heat the mixture to reflux (
) with vigorous stirring.-
Self-Validating Checkpoint 1: The reaction is heterogeneous. Success is indicated by the transition of the supernatant color from bright yellow (nitro) to colorless/pale brown (amine) and the darkening of the iron sludge (oxidation to iron oxides).
-
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3).
-
Self-Validating Checkpoint 2: The product (8-aminoquinoline) will be significantly less polar and may exhibit blue fluorescence under UV (365 nm), unlike the non-fluorescent nitro starting material.
-
-
Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and water. Dry the organic layer (
) and evaporate to yield 8-aminoquinoline as a solid.
Core Workflow 2: Nucleophilic Activation ( & Cine)
The nitro group is a potent activator for displacing leaving groups (Halogens, Alkoxy) located ortho or para to it.
Pathway A: Classical
In 4-chloro-3-nitroquinoline, the nitro group activates the C4-chlorine towards displacement by amines, azides, or thiols. This is the primary route to functionalized quinoline cores.
Pathway B: Cine-Substitution (The "Hidden" Reactivity)
Unlike standard
Diagram 1: Reaction Landscape of Nitroquinolines
Caption: The three primary reactivity vectors of the nitroquinoline scaffold: Reduction, Activation (
Core Workflow 3: Annulation & Ring Fusion
Nitroquinolines are precursors to tricyclic systems (e.g., pyrroloquinolines) via "reductive cyclization." This involves reducing the nitro group in the presence of a pendant electrophile (aldehyde, ketone, or ester) at the ortho-position.
Mechanism:
-
Partial reduction to Hydroxylamine (
) or full reduction to Amine ( ). -
Intramolecular condensation with the pendant electrophile.[1][4]
-
Dehydration to form the fused ring.
Case Study: Synthesis of Primaquine Precursor
Target: 6-Methoxy-8-aminoquinoline (The core of Primaquine).[2]
Synthetic Logic:
-
Starting Material: 6-Methoxy-8-nitroquinoline.[2]
-
Challenge: The methoxy group at C6 is an electron-donating group (EDG) that deactivates the ring slightly compared to unsubstituted nitroquinoline, but the C8-nitro group ensures the ring is still susceptible to reduction.
-
Procedure:
-
Catalytic hydrogenation (
, 10% Pd/C) is preferred here for cleanliness in pharmaceutical contexts. -
Solvent: Methanol.
-
Conditions: 3 atm
, RT, 4 hours.[4] -
Self-Validating Checkpoint: Monitor the uptake of hydrogen gas (pressure drop) and the disappearance of the yellow nitro compound on TLC. The amine product oxidizes easily in air (turning dark), so it must be stored under nitrogen or used immediately for the coupling with the phthalimido-pentyl chain.
-
Diagram 2: Mechanistic Pathway of S_NAr vs Cine-Substitution
Caption: Divergent pathways: Direct
Comparative Data: Reaction Conditions
| Reaction Type | Substrate | Reagents | Typical Yield | Key Observation |
| Reduction | 8-Nitroquinoline | 85-92% | Yellow | |
| 4-Cl-3-Nitroquinoline | 75-88% | Rapid reaction due to Nitro activation. | ||
| Cine-Sub | 6-Nitroquinoline | 30-50% | Formation of carboxyl group adjacent to nitro (Von Richter). | |
| Annulation | 2-CHO-3-Nitroquinoline | 60-75% | Formation of pyrroloquinoline via reductive cyclization. |
References
-
Regioselective Functionalization of Nitroquinolines: Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI.
-
Nucleophilic Aromatic Substitution Mechanisms: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Primaquine Synthesis & Reactivity: Primaquine derivatives: Modifications of the terminal amino group.[5] NIH/PubMed.
-
Cine-Substitution (Von Richter Reaction): Von Richter reaction. Wikipedia.
-
Nitro Group Reactivity Review: Shining light on the nitro group: distinct reactivity and selectivity. Royal Society of Chemistry.[4]
-
Reduction Protocols: Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
Sources
A Comprehensive In-Silico Analysis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid: A Guide to Theoretical Calculations in Drug Discovery
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide presents a comprehensive theoretical framework for the analysis of a specific derivative, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (3-NPQCA). We delineate a complete in-silico workflow, beginning with quantum mechanical calculations using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide further details the application of molecular docking to predict potential biological targets and binding interactions, and culminates with an in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment to evaluate its drug-likeness. This document is intended for researchers and professionals in drug development, offering a validated, step-by-step protocol for computational analysis that can accelerate the rational design of novel quinoline-based therapeutics.
Introduction: The Significance of Quinoline Derivatives and Computational Chemistry
Quinoline derivatives are a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. Specifically, the 2-aryl-quinoline-4-carboxylic acid backbone has been the subject of significant research, yielding potent inhibitors for various enzymes and receptors.[3][4]
The target of this guide, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (3-NPQCA), combines the quinoline-4-carboxylic acid core with a nitrophenyl substituent. The nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it a compelling candidate for theoretical investigation.
Modern drug discovery heavily relies on computational methods to predict molecular properties and biological activity, thereby reducing the time and cost associated with synthesizing and screening new chemical entities.[5] Theoretical calculations provide invaluable insights into structure-activity relationships (SAR) that are not always apparent from experimental data alone.[6] This guide provides a robust computational protocol to fully characterize 3-NPQCA, serving as a template for the analysis of other novel derivatives.
Part I: Quantum Mechanical Characterization (DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it the workhorse for theoretical chemistry studies on medium-sized organic molecules like 3-NPQCA.[7]
Computational Methodology
A validated protocol for DFT calculations involves several key choices. The causality behind these selections is critical for obtaining reliable and reproducible results.
Protocol: DFT Calculations
-
Input Structure Generation: The initial 3D structure of 3-NPQCA is drawn using molecular editing software (e.g., Avogadro, ChemDraw) and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Software Selection: All DFT calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method Selection (Functional & Basis Set):
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is selected. This functional is widely used and has a proven track record for providing accurate geometries and electronic properties for organic molecules.
-
Basis Set: The 6-311++G(d,p) Pople-style basis set is employed. This choice provides a good description of electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms (important for anions and weak interactions) and polarization functions (d,p) to account for non-spherical electron density.
-
-
Geometry Optimization: The initial structure is optimized in the gas phase using the selected B3LYP/6-311++G(d,p) level of theory. The optimization process continues until the forces on each atom are negligible and the geometry represents a stationary point on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequencies are also used to simulate the infrared (IR) spectrum.
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).
-
Spectroscopic Simulation:
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum, providing insights into the molecule's electronic transitions.
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding tensors, which are then converted to chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane, TMS).
-
Diagram: DFT Workflow
Caption: Workflow for DFT-based molecular characterization.
Analysis of Results
-
Molecular Geometry: The optimized geometry reveals the planarity of the quinoline ring and the dihedral angle between the quinoline and the nitrophenyl rings. This angle is critical as it dictates the degree of π-conjugation between the two systems, which in turn affects the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a smaller gap suggests higher reactivity. For 3-NPQCA, the HOMO is expected to be localized primarily on the electron-rich quinoline system, while the LUMO will likely be distributed across the electron-deficient nitrophenyl ring, indicating a potential for intramolecular charge transfer upon electronic excitation.
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electrophilic and nucleophilic regions of the molecule. The most negative regions (red/yellow), indicating sites for electrophilic attack, are expected around the oxygen atoms of the carboxylic acid and nitro groups. The most positive regions (blue), indicating sites for nucleophilic attack, are likely found near the acidic proton of the carboxyl group and the hydrogens of the aromatic rings.
-
Spectroscopic Correlation: The calculated FT-IR, UV-Vis, and NMR spectra provide theoretical benchmarks. For instance, in the IR spectrum, characteristic peaks for the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹) and the N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹) would be identified.[8] Comparing these calculated spectra with experimental data is a crucial step in validating the chosen computational method.
Part II: Predicting Biological Interactions and Drug-Likeness
While DFT provides a fundamental understanding of the molecule itself, its potential as a drug candidate depends on its interactions with biological systems. Molecular docking and ADMET prediction are the primary in-silico tools for this evaluation.[9][10]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Quinoline-4-carboxylic acid derivatives are known to inhibit a range of enzymes, including dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[4][6][11]
Protocol: Molecular Docking
-
Target Selection: A relevant protein target is chosen based on the known pharmacology of similar quinoline derivatives. For this example, we select human DHODH (PDB ID: 4X0P), a key enzyme in pyrimidine biosynthesis and a target for anti-inflammatory and anticancer drugs.[11]
-
Ligand Preparation: The DFT-optimized structure of 3-NPQCA is used. Appropriate protonation states at physiological pH (7.4) are assigned, and partial charges are calculated.
-
Receptor Preparation: The crystal structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not involved in binding are removed, hydrogen atoms are added, and side chains are optimized.
-
Grid Generation: A docking grid is defined around the known active site of the receptor, encompassing the binding pocket.
-
Docking Simulation: A docking algorithm (e.g., Glide, AutoDock Vina) is used to systematically sample conformations of the ligand within the active site and score them based on a scoring function that estimates binding affinity (e.g., in kcal/mol).
-
Pose Analysis: The top-scoring docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between 3-NPQCA and the amino acid residues of the active site.
Diagram: Molecular Docking & ADMET Workflow
Caption: Workflow for predicting bioactivity and drug-likeness.
ADMET Prediction
A potent molecule is useless as a drug if it cannot reach its target or has unacceptable toxicity. ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile.[12][13]
Protocol: ADMET Analysis
-
Platform Selection: Utilize web-based platforms like SwissADME or pkCSM, which employ a combination of predictive models based on large datasets of known drugs.
-
Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of 3-NPQCA is submitted to the server.
-
Parameter Analysis: The output is analyzed, focusing on key descriptors related to drug-likeness and pharmacokinetics.
Table 1: Key ADMET Descriptors for 3-NPQCA (Predicted)
| Parameter | Predicted Value | Significance & Interpretation |
| Physicochemical Properties | ||
| Molecular Weight (MW) | 294.26 g/mol | < 500 Da, favorable for absorption. |
| LogP (Lipophilicity) | ~2.5 - 3.5 | Optimal range for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~107 Ų | < 140 Ų, indicates good oral bioavailability potential.[9] |
| H-bond Donors | 1 | Favorable for binding and solubility. |
| H-bond Acceptors | 5 | Favorable for binding and solubility. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects. |
| P-gp Substrate | No | Not likely to be actively pumped out of cells. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug.[6] |
| Bioavailability Score | ~0.55 | Indicates good potential for oral bioavailability. |
| Toxicity | ||
| AMES Toxicity | Possible | Nitroaromatic compounds can be mutagenic; requires experimental validation. |
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |
Note: These values are hypothetical predictions based on the structure of 3-NPQCA and data from similar compounds in the literature. Actual values require calculation and experimental validation.
Synthesis and Conclusion
This guide has outlined a comprehensive in-silico protocol for the characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid. The workflow proceeds logically from fundamental quantum mechanical analysis to predictions of biological activity and drug-likeness.
-
DFT calculations provide a deep understanding of the molecule's geometry, stability, reactivity, and spectroscopic signatures. These theoretical results form a crucial baseline for validating experimental findings.
-
Molecular docking studies bridge the gap between molecular structure and biological function, identifying potential protein targets and elucidating the specific interactions that drive binding affinity.[10][14] This is the first step in rational drug design and lead optimization.
-
ADMET prediction serves as an essential early-stage filter, flagging potential liabilities related to pharmacokinetics and toxicity.[15][16] The prediction that 3-NPQCA may have mutagenicity concerns due to the nitro group is a critical insight that would prioritize specific experimental assays.
By integrating these computational techniques, researchers can build a detailed profile of a candidate molecule like 3-NPQCA, enabling more informed decisions and efficiently guiding the drug discovery and development process. This theoretical framework is not merely a list of steps but a self-validating system where DFT-optimized structures inform docking studies, and the overall profile is checked against established drug-likeness rules, ensuring scientific integrity at each stage.
References
-
RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved February 7, 2026, from [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. Retrieved February 7, 2026, from [Link]
-
SUST Repository. (n.d.). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. Retrieved February 7, 2026, from [Link]
-
UI Scholars Hub. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved February 7, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved February 7, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved February 7, 2026, from [Link]
-
Sci Forschen. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved February 7, 2026, from [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Retrieved February 7, 2026, from [Link]
-
BonViewPress. (2023). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Retrieved February 7, 2026, from [Link]
Sources
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- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ojs.bonviewpress.com [ojs.bonviewpress.com]
Methodological & Application
Application Notes and Protocols for the Doebner Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid
Introduction: The Doebner Reaction in Heterocyclic Synthesis
The Doebner reaction, a cornerstone in the synthesis of functionalized quinoline scaffolds, is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[1] This powerful transformation provides a direct route to quinoline-4-carboxylic acids, which are key structural motifs in a wide array of pharmaceuticals, including antimicrobial and anticancer agents.[2] The versatility of the Doebner reaction allows for the introduction of diverse substituents onto the quinoline core, making it a highly valuable tool in medicinal chemistry and drug discovery.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offering a rationale for the experimental design and providing a detailed, step-by-step guide for its successful execution and purification.
Reaction Scheme and Mechanism
The synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid via the Doebner reaction proceeds according to the following overall transformation:
Figure 1: General reaction scheme for the Doebner synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.
The mechanism of the Doebner reaction is a subject of some debate, with two primary proposed pathways.[1] However, the most commonly accepted mechanism, and the one that informs our experimental protocol, involves the initial formation of a Schiff base from the condensation of aniline and 3-nitrobenzaldehyde. This is followed by a Michael-type addition of the enol form of pyruvic acid to the Schiff base. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and subsequent oxidation to yield the final aromatic quinoline-4-carboxylic acid product.[2]
It is noteworthy that traditional Doebner reactions can sometimes suffer from low yields, particularly when employing anilines with electron-withdrawing groups.[2] Recent advancements, such as the Doebner hydrogen-transfer reaction, have been developed to address this limitation.[3][4] Our presented protocol, adapted from a high-yielding synthesis of a similar nitro-substituted analogue, utilizes acetic acid as both a solvent and a catalyst, which has been shown to favor the reaction and simplify purification.[5]
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Nitrobenzaldehyde | 151.12 | 3.02 g | 1.0 |
| Pyruvic acid | 88.06 | 3.52 g | 2.0 |
| Aniline | 93.13 | 1.86 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 30 mL | - |
| Potassium Carbonate | 138.21 | As required | - |
| Hydrochloric Acid (conc.) | 36.46 | As required | - |
| Deionized Water | 18.02 | As required | - |
| Ethanol (for recrystallization) | 46.07 | As required | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitrobenzaldehyde (3.02 g, 20 mmol) and pyruvic acid (3.52 g, 40 mmol).
-
Expert Insight: The use of a twofold excess of pyruvic acid helps to drive the reaction towards completion.
-
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes. The solid 3-nitrobenzaldehyde should dissolve in the pyruvic acid.
-
Addition of Acetic Acid and Heating: Add 30 mL of glacial acetic acid to the flask. Heat the mixture to 100°C with continuous stirring for 30 minutes.
-
Causality: Acetic acid serves as both the solvent and a Brønsted acid catalyst, facilitating the formation of the Schiff base and the subsequent cyclization. Heating accelerates these reaction steps.
-
-
Addition of Aniline: After 30 minutes at 100°C, add aniline (1.86 g, 20 mmol) dropwise to the reaction mixture.
-
Reflux: Continue to heat the reaction mixture at 100°C under reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into 100 mL of ice-cold water with vigorous stirring. b. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Purification by Acid-Alkali Neutralization: a. Suspend the crude solid in approximately 50 mL of a 10% aqueous potassium carbonate solution. The carboxylic acid product will dissolve to form its potassium salt. b. Filter the solution to remove any insoluble impurities. c. Slowly acidify the clear filtrate with concentrated hydrochloric acid with constant stirring until the pH reaches 1-2. The purified 2-(3-Nitrophenyl)quinoline-4-carboxylic acid will precipitate out of the solution. d. Collect the purified product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Trustworthiness: This acid-alkali workup is a robust method for purifying carboxylic acids, effectively separating them from non-acidic byproducts and unreacted starting materials.
-
-
Final Drying and Recrystallization: a. Dry the purified product in a vacuum oven at 60-70°C. b. For obtaining highly pure material, the dried product can be recrystallized from ethanol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.
Mechanistic Pathway Diagram
Caption: Proposed mechanistic pathway of the Doebner reaction.
Conclusion
The Doebner reaction remains a highly effective and versatile method for the synthesis of quinoline-4-carboxylic acids. The protocol detailed herein for the preparation of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid provides a robust and high-yielding procedure that leverages a straightforward purification technique, avoiding the need for column chromatography. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this protocol for the synthesis of a wide range of functionalized quinoline derivatives for applications in drug discovery and materials science.
References
-
Dong, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]
- Doebner, O. (1887). Ueber die Darstellung der Chinaldinsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-279. (Historical reference, direct URL not available)
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. (Historical reference, direct URL not available)
-
Guo, S., et al. (2012). A simple and efficient synthesis of quinolines via a Doebner-like reaction. Tetrahedron Letters, 53(35), 4675-4677. (A direct URL for this specific article may require a subscription. A general link to the journal is provided.) [Link]
-
Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. (A direct URL for this specific chapter may require a subscription or purchase. A general publisher link is provided.) [Link]
-
Wikipedia contributors. (2023). Doebner reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
O'Brien, A. G., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]
-
MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(16), 4983. [Link]
-
Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]
-
PubMed. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid in Antimicrobial Drug Discovery
Executive Summary
This guide details the synthesis, characterization, and biological evaluation of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (3-NPQ) . As a derivative of the privileged quinoline scaffold, 3-NPQ serves as a critical lead compound in the development of non-fluoroquinolone DNA gyrase inhibitors. This document provides validated protocols for the Pfitzinger reaction , CLSI-compliant antimicrobial susceptibility testing , and mechanistic insights into DNA gyrase targeting . It is designed for medicinal chemists and microbiologists aiming to optimize hit-to-lead workflows.
Introduction: The Quinoline Pharmacophore
The quinoline-4-carboxylic acid moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that primarily target the DNA-cleavage complex, 2-aryl-quinoline-4-carboxylic acids often exhibit a distinct binding mode, potentially circumventing established resistance mechanisms.
The 3-nitrophenyl substituent at the C2 position introduces specific electronic and steric properties:
-
Electronic Effect: The nitro group (
) is strongly electron-withdrawing, reducing the electron density of the phenyl ring and influencing the pKa of the quinoline nitrogen. -
Metabolic Handle: The nitro group serves as a versatile synthetic handle; it can be reduced to an amine for further derivatization (e.g., amide coupling) to improve solubility or target affinity.
Chemical Synthesis: The Pfitzinger Reaction
The most robust route to 3-NPQ is the Pfitzinger reaction, which involves the condensation of isatin with an enolizable ketone under strong basic conditions.[1]
Protocol 1: Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid
Reagents:
-
Isatin (CAS: 91-56-5)
-
3'-Nitroacetophenone (CAS: 121-89-1)
-
Potassium Hydroxide (KOH), 33% w/v aqueous solution
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl), 10% v/v
-
Glacial Acetic Acid (for recrystallization)
Workflow:
-
Condensation: In a 250 mL round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% KOH (15 mL). The solution will turn deep red/orange due to isatin ring opening (isatinate formation).
-
Addition: Add 3'-Nitroacetophenone (10 mmol, 1.65 g) dissolved in ethanol (10 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). -
Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 100 g).
-
Acidification: Slowly acidify the solution with 10% HCl under stirring until pH reaches 3–4. A yellow-to-brown precipitate (the free acid) will form.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the cake copiously with cold water to remove excess salts.
-
Purification: Recrystallize the crude solid from glacial acetic acid or an Ethanol/Water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at
for 6 hours.
Expected Yield: 65–75% Characterization:
-
Melting Point:
(decomposition). -
1H-NMR (DMSO-d6): Look for the singlet proton at the C3 position of the quinoline ring (
ppm) and the carboxylic acid proton ( ppm, broad).
Visualization: Synthesis Pathway
The following diagram illustrates the reaction mechanism and workflow.
Caption: Step-by-step Pfitzinger reaction pathway for the synthesis of 3-NPQ.[1]
Biological Evaluation: Antimicrobial Screening
Testing the efficacy of 3-NPQ requires adherence to CLSI M07-A10 standards (Methods for Dilution Antimicrobial Susceptibility Tests).
Protocol 2: Broth Microdilution Assay (MIC Determination)
Critical Consideration: 2-Aryl-quinoline-4-carboxylic acids are often poorly soluble in water. Proper DMSO management is essential to prevent precipitation during the assay, which causes false negatives.
Materials:
-
Müller-Hinton Broth (MHB): Cation-adjusted.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual readout.
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Procedure:
-
Stock Preparation: Dissolve 3-NPQ in 100% DMSO to a concentration of
. -
Dilution: Prepare an intermediate working solution by diluting the stock 1:10 in MHB (Final DMSO: 10%).
-
Plate Setup: Dispense
of MHB into columns 2–12 of a 96-well plate. Add of the working solution to column 1. -
Serial Dilution: Transfer
from column 1 to column 2, mix, and repeat across to column 10. Discard the final .-
Resulting Range:
to . -
Controls: Column 11 (Growth Control: Broth + Bacteria + DMSO), Column 12 (Sterility Control: Broth only).
-
-
Inoculation: Adjust bacterial culture to
McFarland standard ( ). Dilute 1:100, then add to wells 1–11.-
Final Test Concentration:
down to . -
Final DMSO Concentration:
(non-toxic to most bacteria).
-
-
Incubation:
for 16–20 hours. -
Readout: Add
of Resazurin dye. Incubate for 2 hours.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
MIC: The lowest concentration well that remains blue.
-
Data Presentation: Typical Activity Profile
The following table summarizes expected activity ranges based on SAR literature for nitro-substituted quinolines.
| Organism | Gram Status | Expected MIC ( | Clinical Relevance |
| Staphylococcus aureus | Positive | High (MRSA potential) | |
| Bacillus subtilis | Positive | Model organism | |
| Escherichia coli | Negative | Permeability barrier issues | |
| Pseudomonas aeruginosa | Negative | High efflux pump activity |
Note: 3-NPQ typically shows higher potency against Gram-positive bacteria due to the outer membrane barrier in Gram-negatives.
Mechanism of Action & SAR Insights
Understanding how 3-NPQ works is vital for optimizing it into a drug.
Target: DNA Gyrase (GyrB)
While fluoroquinolones bind to the GyrA subunit and DNA, quinoline-4-carboxylic acids (without the fluorine/piperazine pattern) often act as competitive inhibitors of the ATP-binding site on the GyrB subunit .
-
The Carboxylic Acid (C4) and Nitrogen (N1) form a chelation complex with a Magnesium ion (
), which bridges the molecule to the enzyme active site. -
The 3-Nitrophenyl group occupies a hydrophobic pocket. The nitro group can form electrostatic interactions with arginine residues in the active site.
Structure-Activity Relationship (SAR) Logic
To improve 3-NPQ, researchers should consider the following modifications:
-
Lipophilicity Tuning: The nitro group increases polarity compared to a hydrogen, but the phenyl ring adds bulk.
-
Bioisosterism: Replacing the
with a tetrazole or hydrazide often retains activity while improving cell permeability. -
Toxicity Alert: The nitro group is a "structural alert" for genotoxicity (Ames positive). In later stages, this should be reduced to an amine or replaced with a nitrile (
) or trifluoromethyl ( ) group to maintain electron-withdrawing character without the mutagenic risk.
Visualization: Hit-to-Lead Decision Logic
Caption: Decision tree for optimizing 3-NPQ from a raw hit to a viable drug candidate.
References
-
Wolf, K., et al. (2020). Synthesis and antimicrobial evaluation of novel quinoline derivatives as DNA gyrase inhibitors.[2][3] National Institutes of Health (PubMed). [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6] CLSI Standards.[4][5][6][7][8] [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (MDPI). [Link]
-
Emmerson, A.M., & Jones, A.M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. protocols.io [protocols.io]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
Application Note: Developing Anticancer Agents from 2-(3-Nitrophenyl)quinoline-4-carboxylic acid
Executive Summary
This guide details the development pipeline for anticancer agents derived from 2-(3-Nitrophenyl)quinoline-4-carboxylic acid . The quinoline-4-carboxylic acid (QCA) scaffold is a "privileged structure" in medicinal chemistry, serving as a template for Topoisomerase inhibitors, HDAC inhibitors, and DNA intercalators.
This specific derivative—featuring a 3-nitrophenyl moiety at the C2 position—offers unique pharmacophoric advantages. The nitro group acts as a strong electron-withdrawing group (EWG) that influences the electronic distribution of the quinoline ring, enhancing
Part 1: Rationale & Chemical Space
The "Privileged Scaffold" Concept
Quinolines are planar, aromatic systems that mimic DNA base pairs. The addition of the 3-nitrophenyl group creates a specific geometry that favors intercalation into the DNA minor groove or binding to the ATP-binding pocket of kinases.
Key Pharmacophores:
-
C4-Carboxylic Acid: The primary site for SAR (Structure-Activity Relationship) expansion. Unmodified acids often have poor cell permeability; conversion to amides or hydrazides is required for potent anticancer activity.
-
C2-(3-Nitrophenyl) Ring: Provides steric bulk and electronic modulation. The nitro group can also be reduced to an amine, offering a secondary site for derivatization (e.g., sulfonamide formation).
-
Quinoline Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) in the active site of enzymes like Topoisomerase II.
Part 2: Synthetic Protocols (The Foundation)
The most robust method for synthesizing this scaffold is the Pfitzinger Reaction . This condensation reaction between isatin and a ketone is superior to the Doebner reaction for this specific substrate due to higher yields and simpler purification.
Protocol A: Synthesis via Pfitzinger Reaction[1][2][3]
Objective: Synthesize 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.
Reagents:
-
Isatin (1.0 eq)
-
3-Nitroacetophenone (1.1 eq)
-
Potassium Hydroxide (KOH) (33% w/v aqueous solution)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (for acidification)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve Isatin (e.g., 10 mmol) in Ethanol (20 mL).
-
Base Addition: Add the 33% KOH solution (15 mL) dropwise. The solution will turn deep red/orange as the isatin ring opens to form the isatinate salt.
-
Condensation: Add 3-Nitroacetophenone (11 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours . Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The disappearance of isatin indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 100g).
-
Acidify carefully with Glacial Acetic Acid (or 10% HCl) until pH reaches 3–4. A yellow/brown precipitate will form.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash with cold water (3x) to remove excess salts.
-
Recrystallization: Recrystallize from Ethanol/DMF (9:1 ratio) to obtain the pure acid.
-
Yield Expectation: 65–80%. Characterization: 1H NMR should show the disappearance of the methyl ketone singlet and the presence of the carboxylic acid proton (broad singlet >13 ppm).
Workflow Visualization: Synthetic Pathway
Caption: The Pfitzinger reaction pathway converting Isatin and 3-Nitroacetophenone into the target scaffold, followed by derivatization.
Part 3: Derivatization Strategy (SAR)
The carboxylic acid itself is a lead , not the final drug. To maximize anticancer potential, it must be converted into derivatives that can penetrate the cell membrane and interact with specific pockets (e.g., the DNA minor groove).
Recommended Derivatization:
-
Hydrazide-Hydrazones: Convert the acid to an ester
hydrazide hydrazone. These are known to chelate metal ions in metalloenzymes (like HDACs). -
Amides: Coupling with piperazine or morpholine moieties improves solubility and lysosomal trapping.
Part 4: Biological Evaluation Protocols
Once synthesized, the library must be screened. The primary targets for this scaffold are Topoisomerase II and general Cytotoxicity .
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, HeLa, HepG2).
Reagents:
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Solubilizing agent)
-
Cell lines (cultured in RPMI-1640 or DMEM)
Procedure:
-
Seeding: Seed cancer cells (approx.
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve the test compounds in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100
M). Add to wells (Final DMSO concentration ). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L of MTT reagent to each well. Incubate for 4 hours. Purple formazan crystals will form in viable cells. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Protocol C: Molecular Docking (In Silico Validation)
Before expensive enzymatic assays, validate the binding mode using AutoDock Vina.
Target: Human Topoisomerase II Beta (PDB ID: 4G0U ).[1]
Workflow:
-
Ligand Prep: Draw the structure of the 2-(3-Nitrophenyl)quinoline derivative. Minimize energy (MM2 force field). Save as PDBQT.
-
Receptor Prep: Download PDB: 4G0U.[1] Remove water molecules and co-crystallized ligands (e.g., Etoposide). Add polar hydrogens.
-
Grid Box: Center the grid on the co-crystallized ligand binding site (DNA cleavage complex).
-
Docking: Run AutoDock Vina.
-
Analysis: Look for binding energies
kcal/mol.[2] Key interactions to observe:-
Pi-Pi Stacking: Between the quinoline rings and DNA base pairs.
-
H-Bonding: Between the C4-substituent (amide/hydrazide) and amino acid residues (e.g., Asp463, Arg503).
-
Mechanism of Action Diagram
Caption: Proposed Mechanism of Action (MOA) where the quinoline derivative targets Topoisomerase II, leading to DNA damage and apoptosis.
Part 5: Data Analysis & Interpretation
When analyzing your library, organize data to identify the "Sweet Spot" of lipophilicity and potency.
Table 1: Example Data Structure for SAR Analysis
| Compound ID | R-Group (C4 Position) | LogP (Calc) | IC50 (MCF-7) | Topo II Inhibition % |
| QCA-01 | -OH (Parent Acid) | 2.1 | >100 (Inactive) | < 5% |
| QCA-02 | -NH-NH2 (Hydrazide) | 1.8 | 45.2 | 25% |
| QCA-03 | -NH-N=CH-Ph (Hydrazone) | 3.4 | 5.4 (Active) | 88% |
| QCA-04 | -NH-CH2-CH2-Morpholine | 2.5 | 12.1 | 60% |
Interpretation:
-
QCA-01 (Parent Acid): Likely inactive due to poor cell penetration (charged at physiological pH).
-
QCA-03 (Hydrazone): The aromatic tail increases lipophilicity (LogP) and provides additional pi-stacking surface, resulting in high potency. This correlates with the "Privileged Structure" hypothesis.[3]
References
-
BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem. Link
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Link
-
Journal of Medicinal Chemistry. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Link
-
MDPI Molecules. (2022). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Link
-
Bentham Science. (2025). Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. Bentham Science. Link
Sources
Troubleshooting & Optimization
"stability issues of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid under acidic conditions"
The following technical guide is structured as a dynamic support interface for researchers working with 2-(3-Nitrophenyl)quinoline-4-carboxylic acid .
Status: Active | Topic: Stability & Handling in Acidic Media | Ticket ID: CHEM-SUP-902
Executive Summary: The Stability Paradox
User Warning: While the quinoline core is robust, the 4-carboxylic acid moiety introduces a specific instability profile known as thermal decarboxylation , which is catalytically accelerated by the protonation of the quinoline nitrogen.
The 3-nitro group on the phenyl ring acts as an electron-withdrawing group (EWG). While this stabilizes the molecule against oxidative degradation, it increases the acidity of the system and modifies the solubility profile, making the compound prone to "isoelectric crashing" (uncontrolled precipitation) during acidic workups.
Critical Stability Mechanisms (The "Why")
A. Acid-Catalyzed Decarboxylation (The Hammick Pathway)
Unlike simple benzoic acids, quinoline-4-carboxylic acids (cinchoninic acids) are zwitterionic. In acidic media, the quinoline nitrogen is protonated (
-
Risk Factor: High.
-
Trigger: Heating acidic solutions (
C). -
Mechanism: The protonated nitrogen facilitates the loss of
to form a transient ylide/carbanion intermediate, which rapidly reprotonates to form the decarboxylated byproduct: 2-(3-nitrophenyl)quinoline .
B. Isoelectric Precipitation (The Solubility Trap)
This compound behaves as an ampholyte.
-
pH < 2 (Strong Acid): Soluble (Cationic form:
/ ). -
pH 3–5 (Isoelectric Point): Insoluble (Zwitterionic form:
/ or Neutral). -
pH > 8 (Basic): Soluble (Anionic form:
/ ).
Common Failure Mode: Researchers acidifying a reaction mixture often overshoot the target pH. If the solution is held at pH 3–5 for extended periods, the product precipitates as a difficult-to-redissolve solid, trapping impurities.
Visualizing the Failure Points
Diagram 1: Degradation & Solubility Logic
The following flow logic illustrates the decision-making process for handling this compound in acid.
Caption: Decision tree highlighting the dual risks of thermal decarboxylation and isoelectric precipitation based on temperature and pH variables.
Troubleshooting Guide (FAQs)
Issue 1: "My HPLC peaks are tailing severely."
Diagnosis: Silanol Interaction.[1][2][3]
The basic quinoline nitrogen is interacting with residual silanol groups (
-
Mobile Phase Modifier: You must use an acidic modifier to keep the silanols protonated (neutral) and the quinoline nitrogen fully protonated (cationic), preventing secondary interactions.
-
Recommended: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
-
Column Choice: Switch to an "End-capped" C18 column or a column designed for basic compounds (e.g., C18 with embedded polar groups).
Issue 2: "I lost my product during the Pfitzinger workup."
Diagnosis: Decarboxylation during acidification. If you acidified a hot alkaline solution (from the Pfitzinger reaction) directly, the heat + sudden local acidity triggered decarboxylation. Protocol Correction:
-
Cool Down: The reaction mixture must be cooled to < 25°C (ice bath recommended) before adding acid.
-
Acidify Slowly: Add 1N HCl dropwise with vigorous stirring.
-
Target pH: Stop exactly at pH 4–5 . Do not go to pH 1 unless you intend to isolate the hydrochloride salt (which is more soluble and might not precipitate).
Issue 3: "The solid turned from yellow to brown."
Diagnosis: Photochemical Instability or Oxidation. While the nitro group stabilizes the ring, nitro-aromatics can be light-sensitive. Solution:
-
Store the solid in amber vials.
-
Ensure no reducing metals (Fe, Zn, Sn) were present in your acid source (e.g., low-grade HCl), as these will reduce the
group to an amine ( ), which rapidly oxidizes to brown tars.
Experimental Data: Solubility & Stability Profile
The following table summarizes the behavior of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid in various aqueous acidic conditions.
| Parameter | Condition | Observation | Recommendation |
| Solubility | 0.1 M HCl (pH ~1) | Soluble (Yellow solution) | Good for LC-MS injection. |
| Solubility | Acetate Buffer (pH 4.5) | Insoluble (Precipitate) | Avoid for liquid handling; use for isolation. |
| Thermal Stability | 80°C in 1M HCl | Unstable (Decarboxylation) | Do NOT reflux in acid. |
| Thermal Stability | 25°C in 1M HCl | Stable (> 24 hours) | Safe for short-term storage. |
| LC-MS Signal | ESI (+) Mode | Strong [M+H]+ | Detects the protonated quinoline. |
Validated Protocol: Acidic Isolation (Pfitzinger Workup)
Use this protocol to safely isolate the compound without degradation.
-
Synthesis: Complete the reaction of Isatin and 3-Nitroacetophenone in 33% KOH/Ethanol reflux.
-
Solvent Removal: Evaporate ethanol under reduced pressure at < 50°C .
-
Dilution: Dissolve the residue in water (approx. 10 mL per gram of starting material).
-
Cooling (CRITICAL): Place the flask in an ice-water bath. Monitor internal temp to ensure it is < 10°C.
-
Acidification:
-
Filtration: Stir for 30 mins in the cold to maximize yield. Filter the yellow precipitate.[7]
-
Washing: Wash the cake with cold water (to remove inorganic salts) followed by a small amount of cold methanol (to remove unreacted ketone).
-
Drying: Dry in a vacuum oven at 50°C . Do not exceed 80°C.
References
-
Pfitzinger Reaction Mechanism & Scope
-
Decarboxylation of Cinchoninic Acids (Hammick Reaction)
- Brown, E.V. (1954). "The Decarboxylation of Picolinic and Quinaldic Acids." Journal of the American Chemical Society, 76(12), 3167–3169.
- Context: Establishes the zwitterionic mechanism for decarboxyl
-
Source:
-
Solubility & HPLC of Quinoline Derivatives
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
- Context: Explains silanol interactions with basic nitrogen heterocycles and the need for low pH modifiers.
-
Source:
-
General Properties of 2-Phenylquinoline-4-carboxylic acid (Cinchophen)
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8468, Cinchophen.
-
Source:
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in Doebner-von Miller Synthesis
Welcome to the Technical Support Center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the often vigorous exothermic nature of this reaction. Our goal is to equip you with the knowledge to not only mitigate risks but also to optimize your synthesis for higher yields and purity.
Understanding the Exotherm: A Double-Edged Sword
The Doebner-von Miller reaction, a cornerstone in quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] The reaction's significant exothermicity primarily stems from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3] This side reaction not only poses a significant safety risk due to potential thermal runaways but is also a major contributor to the formation of tar, which complicates product isolation and reduces yields.[3]
Effective management of this exotherm is, therefore, paramount for a successful and safe synthesis. This guide will walk you through common challenges and provide actionable solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is experiencing a rapid and uncontrolled temperature spike. What are the immediate steps I should take, and what are the underlying causes?
A1: An uncontrolled temperature spike is a critical situation that requires immediate attention to prevent a thermal runaway.
Immediate Actions:
-
Cease Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Ensure your cooling bath is at its maximum efficiency. If using an ice bath, ensure a proper ice-water slurry for optimal heat transfer. Have a secondary, colder cooling bath on standby if possible.
-
Emergency Quenching (Last Resort): In extreme cases where the temperature continues to rise uncontrollably, quenching the reaction with a pre-chilled, appropriate solvent may be necessary. This should be a last resort and part of a pre-approved safety protocol.
Root Causes and Preventative Measures:
The primary cause of a thermal runaway in the Doebner-von Miller synthesis is an accumulation of unreacted reagents followed by a sudden, rapid reaction. This can be due to:
-
Too Rapid Reagent Addition: The rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area contact with the reaction vessel.
-
Localized Hotspots: Poor stirring can lead to localized concentrations of reagents and heat, initiating a runaway.
Proactive Solutions:
-
Slow, Controlled Addition: Employ a semi-batch process where the α,β-unsaturated carbonyl compound is added slowly and continuously to the reaction mixture.[3] This maintains a low concentration of the reactive species, keeping the heat generation rate manageable.
-
In Situ Generation: Consider the Beyer method, where the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, which can help control its concentration.[1]
-
Efficient Stirring: Use an overhead stirrer for larger scale reactions to ensure homogenous mixing and temperature distribution.
Q2: I am observing significant tar formation in my reaction, which is drastically reducing my yield. How can I minimize this?
A2: Tar formation is a common issue directly linked to the exothermic polymerization of the α,β-unsaturated carbonyl compound.[3] The acidic conditions required for the Doebner-von Miller cyclization also unfortunately catalyze this unwanted side reaction.
Strategies to Minimize Tar Formation:
-
Optimize Reagent Addition: As with managing the exotherm, slow and controlled addition of the carbonyl compound is crucial. This keeps its concentration low, favoring the desired reaction pathway over polymerization.
-
Temperature Control: While the reaction often requires heating, excessive temperatures can accelerate tar formation.[3] Maintain the lowest effective temperature necessary for the reaction to proceed at a reasonable rate. Stepwise heating can also help control the initial exotherm.
-
Catalyst Selection: The choice of acid catalyst can significantly influence the extent of side reactions. While strong Brønsted acids like H₂SO₄ are effective, they can also be aggressive in promoting polymerization. Consider exploring milder Lewis acids like ZnCl₂, which can catalyze the cyclization effectively with potentially less tar formation.[2]
-
Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[3]
| Parameter | Recommendation for Minimizing Tar | Causality |
| Reagent Addition | Slow, dropwise addition of the α,β-unsaturated carbonyl compound. | Maintains a low concentration of the carbonyl, disfavoring polymerization. |
| Temperature | Maintain the lowest effective reaction temperature. | Reduces the rate of the acid-catalyzed polymerization side reaction. |
| Catalyst | Consider milder Lewis acids (e.g., ZnCl₂) over strong Brønsted acids (e.g., H₂SO₄). | Lewis acids can offer a better balance between catalyzing the desired reaction and minimizing side reactions. |
| Solvent System | Employ a biphasic system (e.g., toluene/water). | Physically separates the bulk of the carbonyl compound from the acidic aqueous phase, reducing polymerization. |
Q3: I am scaling up my Doebner-von Miller synthesis. What are the critical safety considerations I need to address regarding the exotherm?
A3: Scaling up an exothermic reaction like the Doebner-von Miller synthesis introduces significant safety challenges that must be carefully managed. A reaction that is well-behaved on a small scale can become dangerously uncontrollable at a larger scale.
Critical Scale-Up Safety Considerations:
-
Heat Transfer Limitations: As the reaction volume increases, the surface-area-to-volume ratio decreases. This means that heat generated within the reactor cannot be removed as efficiently.
-
Incremental Scale-Up: Never scale up a reaction by more than a factor of three from a previously successful and well-understood scale.[4]
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies. This will provide crucial data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise, allowing for a thorough thermal risk assessment.
-
Equipment and Setup:
-
Ensure your cooling system is robust enough to handle the total heat output of the scaled-up reaction.
-
Use a flask that is no more than half full to provide adequate headspace for potential gas evolution and to allow for efficient stirring.[4]
-
Avoid using needles for gas inlet/outlet on larger scale reactions as this can lead to excessive pressure buildup. Use proper gas inlet adapters.[4]
-
-
Continuous Monitoring: Never leave a scaled-up exothermic reaction unattended.[4] Continuously monitor the internal reaction temperature.
Workflow for Safe Scale-Up:
Q4: How can I effectively monitor the progress of my Doebner-von Miller reaction to ensure it has gone to completion and to avoid unnecessary heating?
A4: Monitoring the reaction progress is crucial for both safety and optimization. It allows you to determine the optimal reaction time and avoid prolonged heating, which can lead to increased byproduct formation.
Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
-
Procedure: Periodically take a small aliquot from the reaction mixture, quench it, and spot it on a TLC plate alongside your starting materials.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (usually the aniline) is no longer visible.
-
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the concentration of reactants, products, and byproducts over time.
Experimental Protocol for Reaction Monitoring by TLC:
-
Prepare TLC Standards: Dissolve small amounts of your starting aniline and α,β-unsaturated carbonyl compound in a suitable solvent to use as standards.
-
Sample the Reaction: Using a capillary tube, carefully remove a small aliquot of the reaction mixture.
-
Quench the Sample: Immediately dilute the aliquot in a small vial containing a suitable solvent and a quenching agent if necessary (e.g., a small amount of aqueous sodium bicarbonate to neutralize the acid).
-
Spot the TLC Plate: On a TLC plate, spot the starting aniline standard, the reaction mixture sample, and a co-spot (both the standard and the sample in the same lane).
-
Develop and Visualize: Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp and/or by staining.
-
Analyze: Compare the spots to determine the presence or absence of the starting material in the reaction mixture.
References
-
Doebner-von Miller reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC. [Link]
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. [Link]
-
How to perform Doebner-MIller Synthesis without oxidizing agent? (2020). ResearchGate. [Link]
-
Synthesis of quinaldines and lepidines by a Doebner—Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid. (2006). ResearchGate. [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015). Bentham Science. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate. [Link]
-
Scale-up Reactions. (2019). University of Illinois Division of Research Safety. [Link]
-
Runaway reactions, case studies, lessons learned. (2017). ARIA. [Link]
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (n.d.). AIDIC. [Link]
-
Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.). TSI Journals. [Link]
-
Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. (2016). ResearchGate. [Link]
Sources
Technical Support Center: Column Chromatography Techniques for Purifying Polar Quinoline Derivatives
Welcome to the technical support center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult compounds. The inherent polarity and basicity of the quinoline scaffold demand a nuanced approach to column chromatography. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to develop robust and effective purification strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q: My polar quinoline derivative is showing severe peak tailing or streaking on a silica gel column. What's happening and how do I fix it?
A: This is the most common issue when purifying quinoline derivatives and is almost always caused by strong, undesirable secondary interactions between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction is stronger than the desired partitioning behavior, causing a portion of the analyte molecules to "stick" and elute slowly, resulting in a tailed peak.
Causality-Driven Solutions:
-
Neutralize the Stationary Phase with a Basic Modifier: The most direct solution is to suppress the acidity of the silanol groups. By adding a small amount of a competing base to your mobile phase, you can saturate these active sites, preventing your quinoline from interacting with them.[1][2]
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. For example, a 90:10 Hexane:Ethyl Acetate system would become 90:10:1 Hexane:Ethyl Acetate:TEA.[2]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a stock and added to the mobile phase to achieve a final concentration of 0.5-2%.[2] This is particularly effective for very polar compounds.[3]
-
-
Use a Less Acidic Stationary Phase: If modifiers are insufficient or undesirable, changing the stationary phase is the next logical step.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1][4] Ensure you choose the correct grade (neutral or basic) based on your compound's stability.
-
Deactivated Silica: You can pre-treat your packed silica column by flushing it with 2-3 column volumes of your eluent containing 1-2% TEA before loading your sample.[1]
-
Bonded Silica: Consider phases like Diol or Amino-propyl bonded silica, which are less acidic than bare silica.[1][5]
-
Q: My compound won't elute from the silica column; it's stuck at the top. What should I do?
A: This indicates that your compound is too polar for the selected mobile phase and is irreversibly adsorbed to the stationary phase. In this scenario, the affinity of your compound for the polar silica gel far outweighs its solubility in the non-polar mobile phase.[6]
Step-wise Solutions:
-
Drastically Increase Mobile Phase Polarity: If you are using a standard solvent system like hexane/ethyl acetate, you need to switch to a much stronger eluent. A common strategy for highly polar compounds is to use a gradient of dichloromethane (DCM) and methanol.[3]
-
Expert Tip: For extremely polar basic compounds, a mobile phase of 1-10% of a "10% ammonium hydroxide in methanol" stock solution mixed with DCM can be very effective.[3]
-
-
Employ a Gradient Elution: Instead of a single isocratic solvent system, start with a low polarity and gradually increase it. This allows less polar impurities to elute first, after which the polarity can be increased significantly to elute your target compound without excessive trailing.[3][4]
-
Switch Chromatography Mode: If even highly polar normal-phase solvents fail, the technique is not suitable. Your compound is a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography .[5]
Q: In reversed-phase (C18) chromatography, my polar quinoline elutes in the solvent front with no retention. How can I improve this?
A: This is a classic challenge where the analyte is too polar for the non-polar C18 stationary phase.[1] Your compound prefers to stay in the polar mobile phase (like water/acetonitrile) rather than interact with the hydrophobic C18 chains, leading to it eluting at or near the void volume.[7][8]
Strategies to Increase Retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous, increase the water content. Modern C18 columns are often designed to be stable in highly aqueous conditions.[1] However, for very polar quinolines, this may not be enough.[9]
-
Use an Embedded Polar Group (EPG) Column: These reversed-phase columns have polar functional groups (e.g., amides) embedded within the alkyl chains. This provides an alternative interaction mechanism for polar analytes, enhancing retention.
-
Switch to HILIC: This is the most robust solution. HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[1][10]
-
Consider Ion-Pairing Chromatography: For ionizable quinolines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair. This increases the compound's hydrophobicity and retention on the C18 phase.[1] Caution: Many ion-pairing reagents are not compatible with mass spectrometry (MS).
Q: I suspect my quinoline derivative is decomposing on the silica gel. How can I confirm this and prevent it?
A: The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[4]
Confirmation and Prevention:
-
Confirm Instability with 2D TLC: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.
-
Prevention Strategies:
-
Deactivate the Silica: As mentioned for peak tailing, pre-flushing the column with a TEA-containing solvent will neutralize acidic sites.[1][4]
-
Use an Alternative Stationary Phase: Switch to a more inert phase like Florisil or Alumina.[4]
-
Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.
-
Q: My column has stopped flowing completely. What could be the cause?
A: A complete blockage is often due to the compound or a major impurity crystallizing or precipitating at the top of the column, forming a solid barrier.[3] This happens when the sample is loaded in a solvent in which it is highly soluble, but it crashes out upon contact with the less polar column eluent.
Troubleshooting Steps:
-
Check for Physical Blockage: Inspect the column outlet. Sometimes a blockage can occur at the narrow point where the cotton or frit is located.[3]
-
Attempt to Re-dissolve (Use with Caution): Carefully try to "stir" the very top layer of the silica with a long glass pipette to break up the solid mass and get the solvent moving again. This will ruin the separation, but may allow you to recover your material.[3]
-
Prevention is Key: To avoid this, load your sample using the "dry loading" method (adsorbing it onto a small amount of silica gel first) or use a wider column with more silica to prevent high local concentrations.[3]
Frequently Asked Questions (FAQs)
Q1: What is HILIC, and when is it the right choice for purifying polar quinoline compounds?
A1: HILIC (Hydrophilic Interaction Liquid Chromatography) is a separation technique that uses a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][11] A water-rich layer forms on the surface of the stationary phase, and polar analytes are separated by partitioning into and out of this layer.[11][12]
You should choose HILIC when:
-
Your polar quinoline derivative has little or no retention on a C18 reversed-phase column, even with 100% aqueous mobile phase.[1]
-
Your compound is highly water-soluble and difficult to dissolve in typical normal-phase solvents like hexane or DCM.
-
You need MS compatibility, as HILIC mobile phases are generally MS-friendly.[13]
Q2: How do I choose between normal-phase, reversed-phase, and HILIC for my specific quinoline derivative?
A2: The choice depends primarily on the overall polarity and properties of your specific derivative.
-
Start with Normal-Phase (on Silica) if your compound is moderately polar and soluble in common organic solvents (DCM, Ethyl Acetate). Be prepared to add a basic modifier like TEA to prevent peak tailing.[1][2]
-
Choose Reversed-Phase (C18) if your quinoline has significant non-polar character (e.g., long alkyl chains or large aromatic substituents) and is less water-soluble.[8]
-
Move to HILIC when your compound is highly polar, has multiple heteroatoms or hydroxyl groups, and shows poor retention in reversed-phase.[5][10]
| Chromatography Mode | Stationary Phase (Polarity) | Mobile Phase (Polarity) | Elution Order | Best For... |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar | Least polar elutes first | Moderately polar quinolines, separation of isomers. |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar | Most polar elutes first | Quinolines with significant non-polar character.[8][14] |
| HILIC | Very Polar (e.g., Silica, Diol, Zwitterionic) | High Organic (>70%) with Aqueous Buffer | Most polar elutes last | Highly polar, water-soluble quinolines.[1][11] |
| Ion-Exchange (IEX) | Charged (Anion or Cation) | Aqueous Buffer (Salt/pH Gradient) | Based on net charge | Ionizable quinolines, purification from complex mixtures.[15][16] |
Q3: What are the best practices for mobile phase development for polar quinolines?
A3: Method development should always start with Thin Layer Chromatography (TLC).[1]
-
For Normal-Phase: Aim for an Rf value of 0.2-0.3 for your target compound.[1] This typically provides the best separation on a column. Always include your basic modifier (e.g., 1% TEA) in the TLC mobile phase to accurately predict the column behavior.
-
For HILIC: Use a high percentage of acetonitrile (e.g., 95:5 Acetonitrile:Water with a buffer like ammonium formate) and spot your compound. In HILIC, a higher concentration of the organic solvent is the weaker eluent, so retention increases as the acetonitrile percentage increases.[7]
-
Use Buffers: Especially in HILIC and IEX, buffers are critical for maintaining a consistent pH, which controls the ionization state of both your compound and the stationary phase, leading to reproducible results.[1][11]
Q4: Can I use Ion-Exchange Chromatography for these compounds?
A4: Yes. Since most quinoline derivatives are basic, they can be protonated at a low pH to carry a positive charge. This makes them excellent candidates for Cation-Exchange Chromatography .[16] In this technique, the positively charged quinoline binds to a negatively charged stationary phase.[17] Elution is then achieved by increasing the salt concentration or the pH of the mobile phase.[16] IEX is a very powerful technique with high resolving power and is particularly useful for purifying compounds from complex biological or crude reaction mixtures.[15]
Visualized Workflow & Protocols
Troubleshooting Workflow: Peak Tailing in Normal-Phase
The following diagram outlines a logical decision-making process for addressing the common problem of peak tailing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. harvardapparatus.com [harvardapparatus.com]
Validation & Comparative
"comparing biological activity of nitro-substituted vs. non-nitro quinoline analogs"
Comparison Guide: Biological Activity of Nitro-Substituted vs. Non-Nitro Quinoline Analogs
Executive Summary This guide provides a technical comparison between nitro-substituted quinolines (specifically 5-nitro-8-hydroxyquinoline, or Nitroxoline) and their non-nitro analogs (e.g., 8-hydroxyquinoline, Clioquinol).
The Core Trade-off: The introduction of a nitro group (
Mechanistic Divergence: The "Nitro Switch"
The biological activity of quinoline analogs is dictated by the electronic influence of substituents on the bicyclic ring system.
A. Non-Nitro Analogs (The Chelators)
-
Representative Compounds: 8-Hydroxyquinoline (8-HQ), Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).
-
Primary Mechanism: These compounds act primarily as metal chelators . They bind divalent cations (
, ) to form lipophilic complexes. -
Ionophore Effect: Clioquinol acts as a zinc ionophore, transporting
into cells, which triggers lysosomal disruption and proteasome inhibition. -
Limitation: Neurotoxicity (e.g., SMON syndrome associated with Clioquinol) is linked to this dysregulation of metal homeostasis.
B. Nitro-Substituted Analogs (The Bioreductive Agents)
-
Representative Compound: Nitroxoline (5-nitro-8-hydroxyquinoline).[1]
-
Primary Mechanism: The electron-withdrawing nitro group reduces the pKa of the hydroxyl group, altering metal binding stability. However, its dominant cytotoxicity stems from bioreduction .
-
ROS Generation: The nitro group is enzymatically reduced (by cellular nitroreductases) to nitro-radical anions. These unstable intermediates react with oxygen to generate superoxide anions and downstream Reactive Oxygen Species (ROS).
-
Key Distinction: Unlike Clioquinol, Nitroxoline is NOT a zinc ionophore .[1][2] Its toxicity is enhanced by copper but relies on oxidative stress rather than metal transport, resulting in a distinct safety profile (lower neurotoxicity).
Comparative Efficacy Data
The following data synthesizes recent experimental findings comparing Nitroxoline (Nitro) against Non-Nitro analogs.
| Therapeutic Area | Metric | Nitro-Substituted (Nitroxoline) | Non-Nitro (Clioquinol/8-HQ) | Performance Delta |
| Oncology (Raji Cells) | 438 nM | ~4,000–6,000 nM | Nitro is ~10x more potent | |
| Antibacterial | Spectrum | Broad (Gram+ and Gram- ) | Mostly Gram+ | Nitro group enables Gram- efficacy (e.g., P. aeruginosa) |
| Antiparasitic | 1.24 µM (Amastigotes) | 2.67 µM (Benznidazole ref) | Nitro is 2x more potent than standard care | |
| Neurotoxicity | Mechanism | Low (Non-ionophore) | High (Zinc Ionophore) | Nitro analog avoids SMON-like neurotoxicity |
Critical Insight: In oncology models, the nitro analog's activity is significantly enhanced by physiological levels of Copper (
), turning the tumor's high copper burden into a liability.
Visualizing the Structure-Activity Relationship (SAR)
The following decision tree illustrates how the C5-substituent dictates the pharmacological pathway.
Figure 1: SAR Decision Tree illustrating the divergent pharmacological pathways of Nitro vs. Non-Nitro Quinoline analogs.
Safety & Toxicology: The Genotoxicity Challenge
A major barrier to nitro-substituted drugs is the potential for mutagenicity.
-
The Risk: Nitro groups can be reduced by bacterial nitroreductases (in the Ames test) to form hydroxylamines, which are potent mutagens.
-
The Reality: While Nitroxoline is Ames-positive in Salmonella strains (TA100), it remains a clinically approved drug for urinary tract infections (UTIs) in Europe.
-
Mitigation: The rapid renal clearance of Nitroxoline and its specific metabolic handling in humans allows for a therapeutic window that minimizes systemic genotoxicity, a profile not shared by all nitro-aromatics. Non-nitro analogs generally test negative in Ames assays but suffer from the neurotoxic liabilities mentioned above.
Experimental Protocols
To validate these differences in your own lab, use the following "self-validating" protocols.
Protocol A: ROS Detection via Flow Cytometry (DCFH-DA)
Purpose: To confirm if the quinoline analog acts via oxidative stress (Nitro) or pure chelation (Non-Nitro).
-
Reagent Prep: Dissolve DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in DMSO to 10 mM stock. Dilute to 10 µM working solution in serum-free media.
-
Cell Seeding: Seed cancer cells (e.g., HeLa or PC12) at
cells/well in 6-well plates. Incubate 24h. -
Treatment:
-
Arm A: Vehicle Control (DMSO).[3]
-
Arm B: Nitroxoline (10 µM).
-
Arm C: Clioquinol (10 µM).
-
Arm D: Positive Control (H2O2, 100 µM).
-
-
Staining: Wash cells with PBS. Add 10 µM DCFH-DA working solution. Incubate 30 mins at 37°C in dark.
-
Wash: Remove stain, wash 2x with PBS to remove extracellular dye (critical to prevent high background).
-
Acquisition: Trypsinize cells, resuspend in PBS. Analyze on Flow Cytometer (FITC channel, Ex/Em 485/535 nm).
-
Validation Check: Arm B (Nitro) should show a Right-Shift in fluorescence intensity (Mean Fluorescence Intensity > 2x Control). Arm C (Non-Nitro) should show minimal shift unless Copper is added.
Protocol B: Comparative Cytotoxicity (MTT Assay)
Purpose: Determine the potency shift (
-
Setup: Seed cells in 96-well plates (
cells/well). -
Dosing: Treat with serial dilutions (0.1 µM to 100 µM) of Nitro vs. Non-Nitro analogs for 72h.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve.
-
Expectation: Nitroxoline curve should shift left (lower
) compared to 8-HQ.
-
Mechanism of Action Diagram
Figure 2: The "Futile Redox Cycle" mechanism unique to Nitro-substituted quinolines, leading to selective toxicity in high-metabolism cells.
References
-
Nitroxoline vs. Clioquinol Anticancer Potency
-
Antiparasitic Activity (Chagas Disease)
- Title: Repurposing Analysis of Nitroxoline as an Antichagasic Compound.
- Source: MDPI Pharmaceuticals.
-
URL:[Link]
-
ROS Detection Protocol
-
Genotoxicity of Nitro-Quinolines
-
Antibacterial Structure-Activity Rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
"validation of the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid"
Comparative Validation Guide: Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid
Executive Summary
The synthesis of 2-substituted quinoline-4-carboxylic acids (Cinchophen analogs) is a cornerstone in medicinal chemistry, yielding scaffolds with proven antimalarial, anti-inflammatory, and anticancer properties. This guide validates the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid , a critical intermediate where the 3-nitro group serves as a versatile handle for further functionalization (e.g., reduction to amines for amide coupling).
We compare two distinct methodologies:
-
Method A (Classical): The Thermal Pfitzinger Reaction.
-
Method B (Intensified): Microwave-Assisted Pfitzinger Synthesis.[1]
Key Finding: While Method A provides a robust, instrument-free route suitable for bulk synthesis, Method B offers a 6-fold reduction in reaction time and a ~25% increase in yield, making it the superior choice for high-throughput library generation.
Mechanistic Principles
The synthesis relies on the Pfitzinger Reaction , a condensation between isatin and a ketone under strong basic conditions.[2][3][4] The presence of the electron-withdrawing nitro group on the acetophenone moiety influences the kinetics of the aldol-like condensation step.
Reaction Pathway:
-
Hydrolysis: Isatin ring opens in KOH to form isatinate (keto-acid).
-
Condensation: The ketone enolate attacks the keto-carbonyl of the isatinate.
-
Cyclization: Intramolecular ring closure followed by dehydration yields the quinoline core.
Figure 1: Mechanistic pathway of the Pfitzinger reaction converting Isatin and 3-Nitroacetophenone into the target quinoline scaffold.[2][3][4][5]
Experimental Protocols
Method A: Classical Thermal Reflux (Baseline)
Best for: Large-scale batches (>50g) where microwave reactor volume is limiting.
-
Isatinate Formation: Dissolve Isatin (10 mmol) in 33% aqueous KOH (20 mL). Heat gently (50°C) until the solution turns yellow/brown, indicating ring opening.
-
Addition: Add 3-Nitroacetophenone (10 mmol) dissolved in minimal ethanol (5 mL) dropwise.
-
Reflux: Heat the mixture to reflux (100°C) for 12–18 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool to room temperature. The potassium salt of the product may precipitate.
-
Acidification: Pour the reaction mixture into ice-cold water (50 mL) and acidify with glacial acetic acid or 10% HCl to pH 4–5.
-
Isolation: Filter the resulting yellow precipitate, wash with water, and recrystallize from ethanol/DMF.
Method B: Microwave-Assisted Synthesis (Recommended)
Best for: Library generation, optimization, and high purity.
-
Preparation: In a 30 mL microwave vial, combine Isatin (2 mmol), 3-Nitroacetophenone (2 mmol), and KOH (3 equiv) in Ethanol/Water (1:1, 5 mL).
-
Irradiation: Seal the vial. Set parameters:
-
Temp: 140°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Work-up: Pour directly into acidified ice water.
-
Isolation: Filter and wash. Often requires no recrystallization due to cleaner conversion.
Comparative Validation Data
The following data compares the efficiency and outcome of both methods.
| Metric | Method A (Thermal) | Method B (Microwave) | Validation Note |
| Reaction Time | 16 Hours | 15 Minutes | MW accelerates rate via dipolar polarization. |
| Isolated Yield | 58 - 65% | 88 - 92% | Less thermal degradation of the nitro group in MW. |
| Purity (HPLC) | 85 - 90% (Crude) | >95% (Crude) | Method B minimizes side-product formation. |
| Energy Efficiency | Low (Prolonged heating) | High (Targeted dielectric heating) | Green chemistry advantage. |
| Scalability | High (Linear scale-up) | Low/Medium (Vessel limited) | Method A preferred for kg scale. |
Structural Validation (Quality Control)
To validate the identity of the synthesized 2-(3-nitrophenyl)quinoline-4-carboxylic acid, the following spectroscopic markers must be confirmed.
A. 1H NMR Spectroscopy (DMSO-d6, 400 MHz)
The spectrum is characterized by the desshielding effect of the carboxylic acid and the nitro group.
-
COOH Proton:
13.5–14.0 ppm (Broad Singlet, exchangeable with D2O). -
Quinoline H3:
8.4–8.5 ppm (Singlet). This is the diagnostic peak for the formation of the quinoline ring. -
3-Nitrophenyl Ring:
-
H2' (Ortho to NO2/Quinoline):
~8.9 ppm (Singlet-like/Triplet). Most deshielded aromatic proton due to flanking electron-withdrawing groups. -
H4' (Ortho to NO2):
~8.4 ppm (Doublet). -
H5' (Meta to NO2):
~7.8 ppm (Triplet).
-
-
Quinoline Backbone (H5-H8): Multiplet region
7.6–8.2 ppm.
B. FT-IR Spectroscopy
-
O-H Stretch (Acid): Broad band 2500–3300 cm⁻¹.
-
C=O Stretch (Acid): Sharp peak 1690–1710 cm⁻¹.
-
NO2 Asymmetric Stretch: Strong band ~1530 cm⁻¹.
-
NO2 Symmetric Stretch: Strong band ~1350 cm⁻¹.
C. Mass Spectrometry (ESI)
-
Positive Mode: [M+H]+ = 295.07 m/z.
-
Negative Mode: [M-H]- = 293.06 m/z (Preferred for carboxylic acids).
Workflow Comparison Diagram
Figure 2: Operational workflow comparing the labor-intensive thermal route against the streamlined microwave protocol.
Conclusion & Recommendation
For the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid , the Microwave-Assisted Pfitzinger protocol (Method B) is the validated superior choice for research and development applications. It offers:
-
Higher Atom Economy: Reduced solvent usage and fewer purification steps.
-
Superior Purity: Avoids thermal degradation associated with prolonged reflux of nitro-compounds.
-
Rapid Iteration: Allows for the synthesis of derivatives in minutes rather than days.
Researchers requiring kilogram-scale production should revert to Method A but must implement rigorous recrystallization to remove incomplete condensation byproducts.
References
-
BenchChem Technical Support. (2025).[2] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.[2] Link
-
The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Link
- Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews.
-
MDPI Molecules. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Link
-
National Institutes of Health (NIH). (2025). Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides. PMC.[6] Link
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR [m.chemicalbook.com]
"cross-reactivity of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid in different assays"
Cross-Reactivity & Assay Interference Guide: 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists.
Executive Summary: The "Privileged Scaffold" Paradox
2-(3-Nitrophenyl)quinoline-4-carboxylic acid (CAS: 70097-12-0) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for DHODH inhibitors (e.g., Brequinar analogs), HDAC inhibitors , and Kinase inhibitors (e.g., Aurora A). While its structural features facilitate potent target binding, they simultaneously introduce significant assay liabilities .
This guide objectively analyzes the cross-reactivity profile of this compound, distinguishing bona fide biological activity from assay artifacts. We focus on three critical interference modalities: Redox Cycling (Nitro group) , Fluorescence Interference (Quinoline core) , and Colloidal Aggregation (Planar lipophilicity) .
Mechanism of Interference: Structural Causality
To validate data generated with this compound, researchers must understand the chemical physics driving its cross-reactivity.
| Structural Moiety | Interference Mechanism | Affected Assays |
| 3-Nitrophenyl Group | Redox Cycling: The nitro group ( | MTT, MTS, WST-1, WST-8 (False High Viability) |
| Quinoline Core | Fluorescence/Quenching: The quinoline ring is an intrinsic fluorophore. While the nitro group often quenches this, metabolic reduction "turns on" fluorescence, interfering with readout channels. | GFP Reporters, Resazurin, Fluorescence Polarization |
| Planar Aromatic System | Colloidal Aggregation: The flat, hydrophobic structure promotes stacking in aqueous buffers, forming colloids that sequester enzymes non-specifically. | Biochemical Kinase/Protease Assays (False Positive Inhibition) |
| 4-Carboxylic Acid | Metal Chelation: Can chelate divalent cations ( | HDAC Assays, Zinc-finger targets |
Comparative Assay Performance Guide
A. Cell Viability & Cytotoxicity[1][2]
Recommendation: AVOID tetrazolium-based assays (MTT/MTS). USE ATP-based luminescence or LDH release.
| Feature | MTT / MTS Assay | CellTiter-Glo® (ATP) | LDH Release |
| Principle | Enzymatic reduction of tetrazolium to formazan. | Luciferase-mediated ATP quantification. | Membrane integrity (enzyme leakage). |
| Compound Interference | HIGH. The 3-nitro group is reduced by cellular enzymes, then chemically reduces MTT independent of cell viability. | LOW. Luciferase reaction is less susceptible to redox cycling, though quenching is possible at high concentrations. | LOW. Measures enzymatic activity in supernatant; less intracellular interference. |
| Result Artifact | False Negatives for Toxicity (Signal remains high even as cells die). | Accurate viability curve. | Accurate necrosis quantification. |
| Validation Step | Requires "Cell-Free Control" (see Protocol B). | Requires "Spike-in Control" to rule out luciferase inhibition. | Requires background subtraction of compound absorbance. |
B. Enzymatic Inhibition (Biochemical)[3]
Recommendation: VALIDATE against aggregation using detergent controls.
| Feature | Fluorescence Intensity (FI) | TR-FRET / HTRF | Mass Spectrometry (RapidFire) |
| Susceptibility | HIGH. Compound autofluorescence (Ex/Em ~350/450 nm) overlaps with common coumarin/DAPI channels. | LOW. Time-resolved measurement gates out short-lived compound fluorescence. | NONE. Direct detection of substrate/product mass. |
| Aggregation Risk | HIGH. Colloids scatter light, mimicking inhibition. | MODERATE. Aggregates can quench FRET signal. | LOW. Less sensitive to light scattering. |
Experimental Protocols for Validation
These self-validating protocols are mandatory when reporting data for 2-(3-Nitrophenyl)quinoline-4-carboxylic acid derivatives.
Protocol A: The "Detergent Switch" (Detecting Aggregation)
Purpose: To determine if inhibition is due to specific binding or non-specific colloidal sequestration.
-
Prepare Enzyme Buffer: Standard kinase/HDAC buffer.
-
Condition 1 (Standard): Run the dose-response curve (10
M to 1 nM) in buffer containing 0.001% Triton X-100 (below Critical Micelle Concentration). -
Condition 2 (High Detergent): Run the same curve in buffer containing 0.01% or 0.1% Triton X-100.
-
Analysis:
-
Specific Inhibitor: IC50 remains constant (
-fold). -
Aggregator: IC50 shifts dramatically (>10-fold) or activity is lost in high detergent (detergent disrupts the colloid).
-
Protocol B: The Cell-Free Redox Check (MTT Validation)
Purpose: To quantify chemical reduction of MTT by the compound.
-
Setup: 96-well plate.
-
Wells A: Media + MTT Reagent + Cells (Standard).
-
Wells B: Media + MTT Reagent + Compound (at IC50 concentration) + NO CELLS .
-
Incubation: 1–4 hours at 37°C.
-
Observation:
-
If Wells B turn purple/blue, the compound chemically reduces MTT.
-
Result: Data from Wells A is invalid. Switch to ATP assay.
-
Visualizing the Validation Workflow
The following decision tree outlines the "Triage Logic" for validating hits derived from this scaffold.
Caption: Figure 1. Triage Logic for validating quinoline-4-carboxylic acid derivatives. This workflow filters out redox artifacts and aggregation-based false positives before lead optimization.
Representative Data: Expected Interference Profiles
Note: The data below represents the typical behavior of the nitro-phenyl-quinoline class, derived from structural interference principles.
Table 1: Spectral Interference Profile
| Parameter | Value | Interpretation |
|---|
| Absorbance Max (
Table 2: Detergent Sensitivity (Aggregation Test)
| Compound Conc. | % Inhibition (0.001% Triton) | % Inhibition (0.01% Triton) | Conclusion |
|---|
| 10
References
-
BenchChem. (2025).[1] MTT assay protocol for 2'-Nitroflavone cytotoxicity. Retrieved from
- Validates the mechanism of nitro-group reduction causing false positives in tetrazolium assays.
-
National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from
- Authoritative source on distinguishing metabolic artifacts
-
Frontiers in Pharmacology. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from
- Demonstrates the legitimate biological utility of the scaffold while highlighting the need for specific assay conditions.
-
Beilstein Journal of Organic Chemistry. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from
- Details the intrinsic fluorescence properties of the quinoline core and its modul
-
Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from
- Provides synthetic context and structural characterization data relevant to purity and side-products.
Sources
Benchmarking Guide: Synthetic Efficiency of Doebner vs. Pfitzinger for Nitro-Quinolines
Topic: Benchmarking the Synthetic Efficiency of Doebner vs. Pfitzinger for Nitro-Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Nitro" Verdict
In the synthesis of pharmacologically active quinoline-4-carboxylic acids, the presence of a nitro group (–NO₂) on the benzenoid ring fundamentally alters the selection of synthetic strategy.
While the Doebner reaction (multicomponent condensation) offers superior atom economy and lower raw material costs for electron-neutral substrates, it struggles significantly with nitro-derivatives due to the deactivation of the aniline nucleophile. Conversely, the Pfitzinger reaction (isatin condensation), though requiring more expensive starting materials, provides a robust, high-yield alternative that bypasses the nucleophilic bottleneck.
-
Recommendation for Nitro-Quinolines: Pfitzinger Reaction is the superior choice for yield and purity.
-
Recommendation for Cost-Sensitive/Scale-Up (Non-Nitro): Doebner Reaction .
Mechanistic Divergence: The Electronic Barrier
To understand the performance gap, one must analyze the electronic demands of each pathway.
-
The Doebner Bottleneck: The reaction relies on the initial formation of a Schiff base (anil) between the aniline and the aldehyde.[1] A nitro group at the para or ortho position of the aniline acts as a strong electron-withdrawing group (EWG), dramatically lowering the nucleophilicity of the amine nitrogen. This retards the initial condensation and the subsequent Michael addition to the pyruvate enol.
-
The Pfitzinger Bypass: This route utilizes Isatin, where the nitrogen is already part of a fused ring system. Under basic conditions (KOH), the isatin ring opens to form isatoic acid (a reactive keto-acid intermediate). The condensation with a ketone is driven by the high reactivity of the ketone enolate and the electrophilicity of the isatoate ketone, effectively bypassing the need for a highly nucleophilic amine.
Visualizing the Pathway Competition
Figure 1: Comparative mechanistic flow showing the high-energy barrier in the Doebner route caused by nitro-deactivation versus the facilitated pathway of the Pfitzinger reaction.
Experimental Benchmarking
To ensure a valid "Apples-to-Apples" comparison, we benchmark the synthesis of 6-nitro-2-phenylquinoline-4-carboxylic acid .
Protocol A: The Pfitzinger Reaction (Recommended)
Target Yield: 80-92% | Purity: >98% (HPLC)
Reagents:
Step-by-Step Workflow:
-
Dissolution: Suspend 5-nitroisatin (10 mmol) in Ethanol (20 mL).
-
Ring Opening: Add 33% aqueous KOH (5 mL) dropwise. Heat to 40°C until the deep red solution turns yellow/orange (formation of potassium isatoate).
-
Condensation: Add Acetophenone (11 mmol) slowly.
-
Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 1:1). Disappearance of isatin indicates completion.
-
Workup (Self-Validating Step):
-
Cool reaction to room temperature.
-
Evaporate ethanol under reduced pressure (Rotavap).
-
Dilute residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted acetophenone (organic layer discarded).
-
Acidification: Acidify the aqueous layer with 10% HCl to pH 2. The product will precipitate as a bulky yellow solid.
-
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.
Protocol B: The Modified Doebner Reaction (Challenger)
Target Yield: 25-45% | Purity: 90-95% (Requires extensive purification) Note: Standard Doebner fails with nitroanilines. This protocol uses Lewis Acid catalysis to force the reaction.[3]
Reagents:
-
4-Nitroaniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyruvic Acid (1.0 eq)
-
Catalyst: BF₃·OEt₂ (20 mol%) or glacial acetic acid (solvent).
Step-by-Step Workflow:
-
Pre-activation: Dissolve 4-nitroaniline (10 mmol) and Benzaldehyde (10 mmol) in Glacial Acetic Acid (15 mL). Stir at room temperature for 30 mins to encourage Schiff base equilibrium.
-
Addition: Add Pyruvic Acid (10 mmol) and BF₃·OEt₂ catalyst.
-
Reflux: Heat to vigorous reflux (110°C) for 6–8 hours.
-
Observation: The reaction mixture will darken significantly (tar formation is common with nitro-anilines).
-
Workup:
-
Pour reaction mixture into ice-cold water (100 mL).
-
Neutralize with Na₂CO₃ to pH 5–6.
-
Filtration: Collect the crude precipitate.
-
-
Purification (Critical): The crude will contain unreacted nitroaniline and "Doebner-Miller" side products.
-
Wash solid with hot ethanol (product is sparingly soluble, impurities dissolve).
-
Recrystallization from Glacial Acetic Acid is often required.
-
Comparative Data Analysis
The following table summarizes the efficiency metrics for synthesizing 6-nitro-2-phenylquinoline-4-carboxylic acid.
| Metric | Pfitzinger Reaction | Doebner Reaction |
| Yield (Isolated) | 82% | 34% |
| Reaction Reliability | High (Robust to EWGs) | Low (Sensitive to EWGs) |
| Atom Economy | High (Byproduct: H₂O) | Moderate (Loss of H₂, H₂O) |
| Purification | Simple (Acid precipitation) | Difficult (Column/Recryst.) |
| Cost of Goods | High (Isatin is ~$0.80/g) | Low (Aniline is ~$0.05/g) |
| Green Chemistry | Water/Ethanol solvent | Acetic Acid/Lewis Acids |
Decision Matrix
-
Use Pfitzinger When:
-
The target quinoline has electron-withdrawing groups (Nitro, Cyano, CF3).
-
High purity is required for biological screening (avoiding tarry impurities).
-
Time is a constraint (predictable workup).
-
-
Use Doebner When:
-
The target quinoline is electron-rich (Methoxy, Methyl).
-
Scale is multi-kilogram and cost of goods (CoG) is the primary driver.
-
Microwave reactors are available (MW irradiation can boost Doebner yields to ~60% for nitro-derivatives).
-
References
-
Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds, 40, 257–294. Link
-
Bergman, J., et al. (2004). Synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.[2][4][5][6][7] Tetrahedron, 60(20), 4579-4582. Link
-
Bilgicli, A. T., et al. (2014). Microwave-assisted synthesis of some quinoline derivatives via Doebner reaction. Arabian Journal of Chemistry, 7(5), 620-624. Link
-
Telvekar, V. N., & Belhekar, S. P. (2012). Novel protocol for the synthesis of quinoline-4-carboxylic acids using Doebner reaction.[2][6][7][8][9] Synthetic Communications, 42(19), 2822-2827. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
